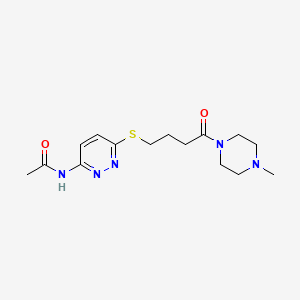

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, also known as MPPT, is a chemical compound with potential applications in scientific research. MPPT is a pyridazine derivative that has been synthesized using various methods.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been evaluated for its potential as an anti-tubercular agent . It is part of a series of novel derivatives designed to combat Mycobacterium tuberculosis H37Ra , the causative agent of tuberculosis (TB). These derivatives have shown significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-TB drugs .

Non-Toxicity to Human Cells

The cytotoxicity of these compounds has been tested on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells , which is a crucial factor in drug development, ensuring that potential medications do not harm the patient’s healthy cells while targeting the disease-causing agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the molecular interactions of these derivatives. These studies are essential for predicting how the compound will interact with biological targets, which is a key step in the drug design and discovery process. The results from these studies support the suitability of these compounds for further development .

Development of Single Crystals

Single crystals of certain derivatives have been developed, which is an important step in the characterization of new compounds. These crystals can be used for detailed structural analysis, which helps in understanding the properties and potential applications of the compound .

Analogues of Pyrazinamide

The compound is related to pyrazinamide (PZA) , a well-known first-line prodrug used in the treatment of active TB. The analogues of pyrazine and pyrazinamide, such as this compound, have been reported to exhibit higher anti-TB activity against Mycobacterium tuberculosis .

Potential for Shortening TB Therapy

Given its relation to pyrazinamide and its promising anti-tubercular activity, this compound could potentially be used to shorten TB therapy. This would be a significant advancement in the treatment of TB, which typically requires long-term medication .

Resistance to First-Line Drugs

The development of new anti-TB drugs like this compound is crucial due to the increasing resistance to first-line drugs such as rifampicin and isoniazid . New compounds with different mechanisms of action are needed to combat multi-drug resistant TB .

Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Another potential application of this compound is as an inhibitor of VEGFR2 , which is involved in tumor angiogenesis. This suggests that the compound could have applications in cancer therapy, particularly in targeting the blood vessels that supply nutrients to tumors .

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s likely that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

It’s likely that the compound’s interaction with its targets leads to the inhibition of mycobacterium tuberculosis growth .

properties

IUPAC Name |

N-[6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-12(21)16-13-5-6-14(18-17-13)23-11-3-4-15(22)20-9-7-19(2)8-10-20/h5-6H,3-4,7-11H2,1-2H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWPUNJQWLXYRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)

![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)

![2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2875376.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)